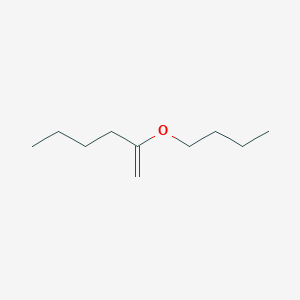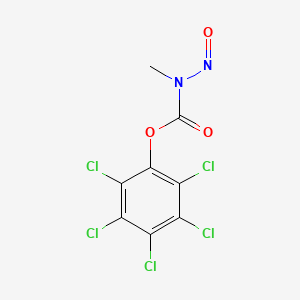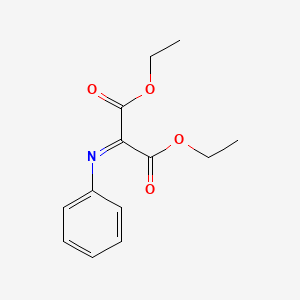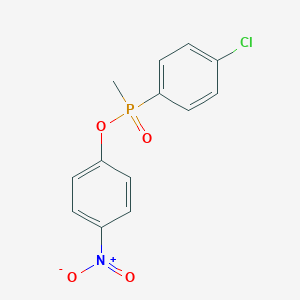
4-Nitrophenyl (4-chlorophenyl)methylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl (4-chlorophenyl)methylphosphinate is an organophosphorus compound that features both nitrophenyl and chlorophenyl groups attached to a methylphosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-chlorophenyl)methylphosphinate typically involves the reaction of 4-nitrophenol with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (4-chlorophenyl)methylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
4-Nitrophenyl (4-chlorophenyl)methylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various enzymatic reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (4-chlorophenyl)methylphosphinate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The chlorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s binding to its targets. The methylphosphinate moiety can interact with enzymes and other proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphate: Used as a substrate for phosphatase enzymes.
4-Nitrophenyl acetate: Employed in the study of esterases.
4-Nitrophenyl-β-D-glucopyranoside: Used in glycosidase assays.
Uniqueness
4-Nitrophenyl (4-chlorophenyl)methylphosphinate is unique due to the presence of both nitrophenyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups with the methylphosphinate moiety makes this compound versatile for various applications in research and industry.
Properties
CAS No. |
81344-25-4 |
|---|---|
Molecular Formula |
C13H11ClNO4P |
Molecular Weight |
311.66 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-methylphosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H11ClNO4P/c1-20(18,13-8-2-10(14)3-9-13)19-12-6-4-11(5-7-12)15(16)17/h2-9H,1H3 |
InChI Key |
ORLKOTAMWPYNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


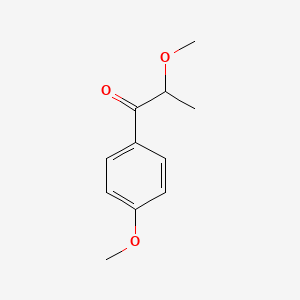
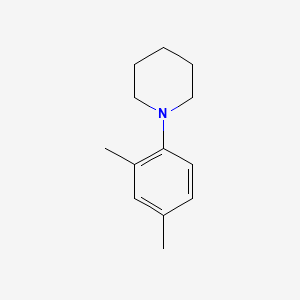
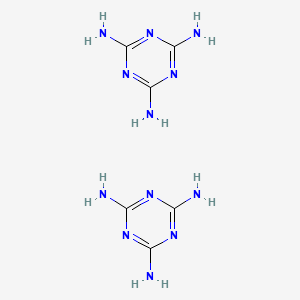

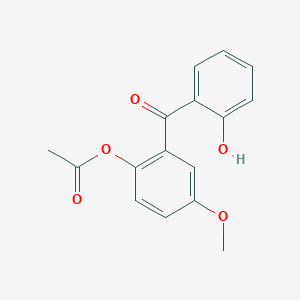
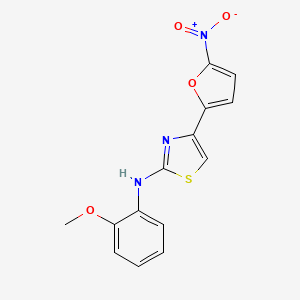
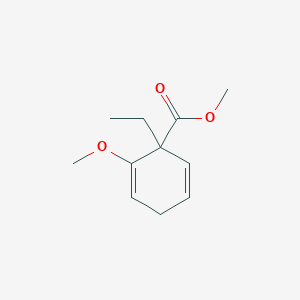
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
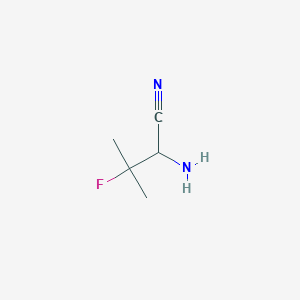
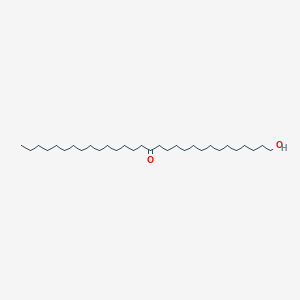
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
